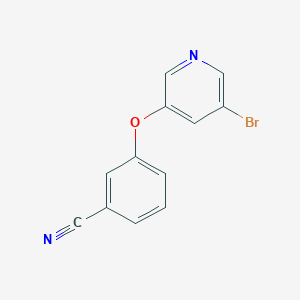
5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one is a heterocyclic compound that features a unique combination of a piperidine ring and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand for certain receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one typically involves the cyclization of hydrazides with carbon disulfide in the presence of potassium hydroxide, followed by the reaction with phenyl isocyanate . The reaction conditions often include refluxing in ethanol to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce various functional groups onto the compound .
Scientific Research Applications
5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets, such as 5-HT4 and H3 receptors . These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure allows it to fit into receptor binding sites and exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol
- 3-Phenyl-5-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole
Uniqueness
5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one is unique due to its specific combination of a piperidine ring and an oxadiazole ring, which imparts distinct pharmacological properties. This combination allows it to interact with specific receptors and exhibit potential therapeutic effects that may not be seen with other similar compounds .
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
5-phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C13H15N3O2/c17-13-16(11-6-8-14-9-7-11)15-12(18-13)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 |
InChI Key |
RJIHZTHWMPTLQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13917067.png)


![4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile](/img/structure/B13917077.png)
![5-Methoxy-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B13917080.png)



![2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole](/img/structure/B13917092.png)

